molecular formula C30H34N8 B3045254 (R)-1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-YL)-N3-(7-(pyrrolidin-1-YL)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-YL)-1H-1,2,4-triazole-3,5-diamine CAS No. 1037624-76-2

(R)-1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-YL)-N3-(7-(pyrrolidin-1-YL)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-YL)-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B3045254
CAS No.: 1037624-76-2
M. Wt: 506.6 g/mol
InChI Key: KXMZDGSRSGHMMK-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (R)-1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-YL)-N3-(7-(pyrrolidin-1-YL)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-YL)-1H-1,2,4-triazole-3,5-diamine is a structurally complex molecule featuring a triazole core fused with polycyclic aromatic systems. Key structural elements include:

  • A benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl moiety.
  • A 7-(pyrrolidin-1-YL)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl substituent.
  • Stereochemical specificity at the (R) configuration, which may influence pharmacological activity .

Properties

IUPAC Name

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7R)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMZDGSRSGHMMK-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648779
Record name 1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N~3~-[(7R)-7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037624-76-2
Record name 1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N~3~-[(7R)-7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (R)-1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-YL)-N3-(7-(pyrrolidin-1-YL)-6,7,8,9-tetrahydro-5H-benzo annulen-2-YL)-1H-1,2,4-triazole-3,5-diamine (CAS No. 1037624-75-1), also known as Bemcentinib or BGB324, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that underline its significance in medicinal chemistry.

Synthesis

Recent advances in synthetic methodologies have facilitated the development of this compound. A notable approach involves ammonium acetate-mediated cyclocondensation reactions of various precursors under high-pressure conditions. This method enhances atom efficiency and broad substrate scope while being applicable for gram-scale synthesis .

Anticancer Properties

Bemcentinib has been primarily investigated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against several human cancer cell lines:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

The MTT colorimetric assay revealed that compounds derived from the 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine exhibited promising cytotoxicity against A549 and MCF-7 cells. Notably, certain derivatives were effective against HCT-116 cells as well .

The mechanism by which Bemcentinib exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. Research indicates that it may act as a selective inhibitor of the human neurokinin-3 receptor (NK3R), which has implications in various cancers .

Structure-Activity Relationship (SAR)

Understanding the SAR of Bemcentinib is crucial for optimizing its efficacy and safety profile. Several studies have focused on modifying structural components to enhance biological activity:

Structural Feature Modification Effect on Activity
Pyrrolidinyl groupSubstitutionIncreased binding affinity to target receptors
Triazole ringPositioningEnhanced anticancer activity through improved solubility
Dihydrobenzo structureVariationsAltered cytotoxic profiles against different cancer types

Research has shown that specific modifications can lead to improved selectivity and potency against targeted cancer cells .

Case Studies

Several case studies have highlighted the clinical relevance of Bemcentinib:

  • Clinical Trials : Phase I trials have assessed the safety and tolerability of Bemcentinib in patients with advanced solid tumors. Results indicated manageable side effects and preliminary signs of efficacy in specific patient populations.
  • Combination Therapies : Studies exploring Bemcentinib in combination with other anticancer agents have shown synergistic effects, suggesting potential for enhanced therapeutic strategies in treating resistant cancer forms.

Comparison with Similar Compounds

(S)-1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N3-(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)-1H-pyrazole-3,5-diamine

  • Structural Differences :
    • Core Heterocycle : Pyrazole (vs. triazole in the target compound).
    • Stereochemistry : (S)-configuration (vs. (R)-configuration in the target).
    • Molecular Formula : C₃₁H₃₅N₇ (identical backbone but differing in heteroatom arrangement) .
  • Implications :
    • The triazole core in the target compound may enhance metabolic stability compared to pyrazole due to increased aromaticity.
    • Enantiomeric differences ((R) vs. (S)) could significantly alter receptor binding affinity, though experimental validation is required.

1-(6,7-Dihydro-5H-benzo[2,3]cyclohepta[2,4-d]pyridazin-3-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine

  • Structural Differences :
    • Annulene Substituent Position : Benzo[7]annulen-3-yl (vs. -2-yl in the target compound).
    • CAS Number : 1037624-75-1 (vs. unconfirmed for the target) .
  • Safety Data :
    • Exposure limits (MAC, PC-TWA, PC-STEL) are unspecified in available records, but the structural similarity suggests comparable handling precautions (e.g., avoiding inhalation or dermal contact) .

6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-Yl)-6,7-Dihydro-5H-[1,2]

  • Structural Differences :
    • Substituents : Dichlorophenyl and methyl-pyrazole groups (vs. pyrrolidinyl-annulene and triazole in the target).
    • Pharmacological Relevance : Highlighted as a lead for drug development due to enhanced activity, suggesting that the target compound’s annulene and triazole motifs may similarly optimize binding .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Stereochemistry Key Notes
Target Compound (R)-enantiomer Triazole Benzo[7]annulen-2-yl, pyrrolidinyl Not provided R Potential metabolic stability from triazole; unconfirmed activity
(S)-Pyrazole Analog Pyrazole Benzo[7]annulen-2-yl, pyrrolidinyl C₃₁H₃₅N₇ S Similar backbone; pyrazole may reduce stability vs. triazole
1-(6,7-Dihydro-5H-benzo[...]triazole-3,5-diamine Triazole Benzo[7]annulen-3-yl, pyrrolidinyl Not provided S Safety data underscores need for controlled handling
6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-Yl)-6,7-Dihydro-5H-[1,2] Pyrazole Dichlorophenyl, methyl-pyrazole Not provided Not specified Demonstrates role of halogenation in activity optimization

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for this compound, and how is its structure confirmed?

  • Methodology : The compound is synthesized via multi-step reactions involving cyclocondensation of heterocyclic precursors (e.g., triazole and pyridazine derivatives). Salts are formed by reacting the parent acid with organic/inorganic bases in aqueous-alcohol media .
  • Structural Confirmation :

  • 1H NMR spectroscopy identifies proton environments and stereochemistry.
  • Elemental analysis verifies empirical formulas.
  • HPLC-MS confirms purity and molecular weight .
    • Example : In analogous triazole derivatives, 1H NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons, while δ 3.5–4.5 ppm indicate pyrrolidine ring protons .

Q. What physicochemical properties are critical for preclinical evaluation?

  • Key Properties :

PropertyMethod/ToolExample Data (Analogues)Reference
Lipophilicity (LogP)SwissADMELogP = 2.8 (vs. celecoxib: 3.5)
SolubilityExperimental (HPLC)0.12 mg/mL in PBS (pH 7.4)
PharmacokineticsIn silico predictionHigh intestinal absorption

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data between in silico predictions and experimental results?

  • Methodology :

  • Compare SwissADME-predicted solubility with experimental data (e.g., equilibrium solubility assays).
  • Adjust for ionization effects using Henderson-Hasselbalch equations .
  • Validate via HPLC with UV detection under physiological pH conditions .
    • Case Study : A triazole analogue showed a 30% discrepancy between predicted (0.25 mg/mL) and experimental (0.12 mg/mL) solubility due to unaccounted crystal lattice energy .

Q. What strategies optimize synthesis yield and purity for scale-up?

  • Approaches :

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction time, temperature, and solvent ratios .
  • Flow Chemistry : Continuous-flow reactors improve reproducibility for diazomethane intermediates .
  • Purification : Recrystallization from chloroform/methanol mixtures enhances purity (>98% by HPLC) .

Q. How do non-covalent interactions influence the compound’s reactivity or supramolecular assembly?

  • Key Insights :

  • π-π stacking between benzannulene and pyridazine rings stabilizes the crystal lattice .
  • Hydrogen bonding (N–H···N) in the triazole core affects solubility and binding to biological targets .
    • Experimental Tools :
  • X-ray crystallography maps interaction networks.
  • DFT calculations model electronic effects .

Safety and Analytical Considerations

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
  • Follow GBZ 2.1—2007 standards for workplace exposure limits (data pending for this specific compound) .

Q. Which analytical methods ensure batch-to-batch consistency?

  • Quality Control :

  • HPLC-MS : Monitors purity (>95%) and detects trace impurities.
  • TLC : Tracks reaction completion (e.g., Rf = 0.6 in ethyl acetate/hexane) .
  • Stability Testing : Store at −20°C under inert atmosphere to prevent degradation .

Computational and Mechanistic Studies

Q. How can in silico tools predict drug-likeness and off-target effects?

  • Workflow :

  • SwissADME : Predicts bioavailability, LogP, and P-glycoprotein substrate potential .
  • Molecular Docking : Screens against kinase or GPCR targets to identify off-binding risks.
    • Example : Celecoxib-like COX-2 selectivity was ruled out via docking studies, suggesting alternative mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-YL)-N3-(7-(pyrrolidin-1-YL)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-YL)-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 2
Reactant of Route 2
(R)-1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-YL)-N3-(7-(pyrrolidin-1-YL)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-YL)-1H-1,2,4-triazole-3,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.